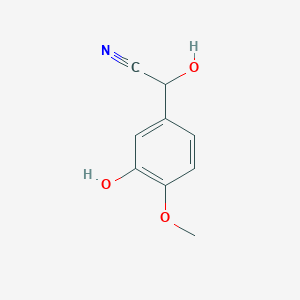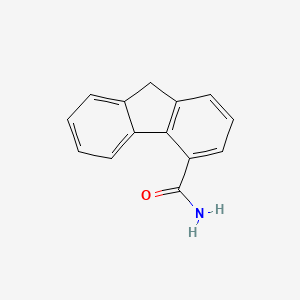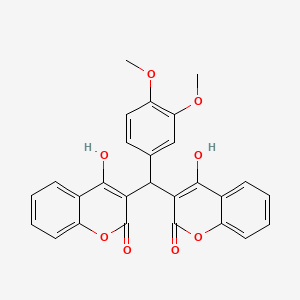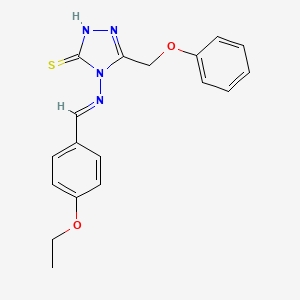![molecular formula C16H13FN2O4 B11975702 4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,2,3-triol](/img/structure/B11975702.png)
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-1,2,3-BENZENETRIOL is a complex organic compound that features a fluorophenoxy group, a methyl-pyrazolyl group, and a benzenetriol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-1,2,3-BENZENETRIOL typically involves multiple steps, starting with the preparation of the fluorophenoxy and methyl-pyrazolyl intermediates. These intermediates are then coupled with a benzenetriol derivative under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, methylating agents, and coupling catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-1,2,3-BENZENETRIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenetriol core can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while nucleophilic substitution can result in various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-(2-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-1,2,3-BENZENETRIOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe to study biological processes, such as enzyme interactions and cellular signaling pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(2-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-1,2,3-BENZENETRIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to these targets, while the methyl-pyrazolyl group can modulate the compound’s activity. The benzenetriol core can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-FLUOROPHENOXY)QUINOLINE: This compound shares the fluorophenoxy group but has a quinoline core instead of a benzenetriol core.
4-(2-FLUOROPHENOXY)PYRIDINE: Similar to the quinoline derivative, this compound has a pyridine core.
4-(2-FLUOROPHENOXY)BENZOIC ACID: This compound has a benzoic acid core, which can influence its reactivity and applications.
Uniqueness
4-(4-(2-FLUOROPHENOXY)-5-METHYL-1H-PYRAZOL-3-YL)-1,2,3-BENZENETRIOL is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenoxy group enhances its binding affinity to molecular targets, while the methyl-pyrazolyl group provides additional sites for chemical modification. The benzenetriol core allows for multiple interactions with biological molecules, making this compound a versatile tool for research and development.
Properties
Molecular Formula |
C16H13FN2O4 |
|---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,2,3-triol |
InChI |
InChI=1S/C16H13FN2O4/c1-8-16(23-12-5-3-2-4-10(12)17)13(19-18-8)9-6-7-11(20)15(22)14(9)21/h2-7,20-22H,1H3,(H,18,19) |
InChI Key |
BUGLBMSFECYITP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C(=C(C=C2)O)O)O)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11975624.png)

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11975637.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975639.png)


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975661.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975663.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11975677.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975682.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide](/img/structure/B11975687.png)
![4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzamide](/img/structure/B11975688.png)
